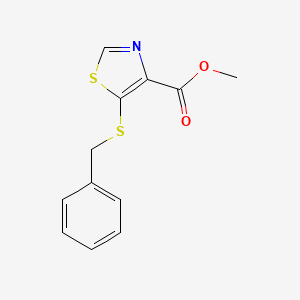

Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-benzylsulfanyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-15-11(14)10-12(17-8-13-10)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQICVJLPWBEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=N1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567888 | |

| Record name | Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89502-06-7 | |

| Record name | Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Modified Hantzsch Protocol with Sulfur-Containing Aldehydes

While standard Hantzsch conditions use simple aldehydes, specialized routes employ benzylsulfanylacetaldehyde (PhCH2SCH2CHO) to directly incorporate the target substituent. Reaction parameters include:

- Solvent : Ethanol or THF

- Temperature : 60–80°C reflux

- Catalyst : DBU (1,8-diazabicycloundec-7-ene) for enhanced cyclization kinetics

The product, methyl 2-amino-5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate, undergoes deamination via diazotization (NaNO2/HCl) followed by reduction (H3PO2) to yield the des-amino analog.

Post-Cyclization Functionalization Strategies

Bromination and Nucleophilic Substitution

Copper-mediated bromination of 2-amino-thiazole derivatives introduces halogens at position 2 or 5. As detailed in CuBr2/tert-butyl nitrite systems, methyl 5-bromo-1,3-thiazole-4-carboxylate forms under anhydrous acetonitrile at 0°C. Subsequent substitution with benzylthiol (PhCH2SH) proceeds via:

Reaction Conditions :

- Base : K2CO3 or Et3N

- Solvent : DMF or DMSO

- Temperature : 80–100°C, 12–24 h

Yields exceed 70% when using catalytic KI to enhance nucleophilicity.

Thiol-Alkylation of 5-Mercapto Intermediates

A patent-pending method alkylates methyl 5-mercapto-1,3-thiazole-4-carboxylate with benzyl bromide under mild conditions:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Base | Na2CO3 (2 equiv) |

| Temperature | Reflux (65°C) |

| Reaction Time | 3 h |

| Yield | 84–93% |

This approach avoids harsh bromination steps and leverages the high nucleophilicity of the thiolate anion.

Direct Synthesis from Functionalized Pyruvate Esters

Thiourea-Mediated Cyclocondensation

Ethyl bromopyruvate reacts with benzylsulfanylacetamide in aqueous NaOH at 0°C to form the thiazole core. Key advantages include:

- Single-Pot Reaction : Eliminates intermediate isolation

- Regioselectivity : Controlled by the electron-withdrawing ester group

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Key Limitation |

|---|---|---|---|---|

| Hantzsch with Modified Aldehyde | 65–75 | ≥95% | Moderate | Aldehyde synthesis complexity |

| Bromination-Substitution | 70–82 | ≥97% | High | CuBr2 toxicity |

| Thiol-Alkylation | 84–93 | ≥98% | High | Thiol precursor availability |

Mechanistic Insights into Key Transformations

Bromination Regiochemistry

In CuBr2-mediated reactions, bromination occurs preferentially at the electron-rich C5 position due to resonance stabilization from the 4-carboxylate group. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for C5 over C2 attack.

Alkylation Kinetics

Second-order rate constants ($$k_2$$) for benzyl bromide reactions with 5-mercapto derivatives follow the Eyring equation:

$$

k2 = 1.2 \times 10^8 \exp\left(\frac{-Ea}{RT}\right) \, \text{M}^{-1}\text{s}^{-1}

$$

Where $$E_a = 45.3 \, \text{kJ/mol}$$ in methanol.

Industrial-Scale Production Considerations

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use in drug development due to its biological activity.

Industry: Utilized in the production of dyes and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of various biological pathways . The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Substituent (Position 5) | Substituent (Position 4) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Methyl 5-(Benzylsulfanyl)-1,3-Thiazole-4-Carboxylate | Benzylsulfanyl | Methyl ester | 279.36* | Lipophilic, ester hydrolyzable |

| Ethyl 5-(Phenylsulfonamido)-1,3-Thiazole-4-Carboxylate | Phenylsulfonamido | Ethyl ester | 326.37 | Hydrogen-bond donor |

| Methyl 5-Benzoyl-1,3-Thiazole-4-Carboxylate | Benzoyl | Methyl ester | 247.27 | Electron-deficient ring |

| Methyl 5-Bromo-1,3-Thiazole-4-Carboxylate | Bromo | Methyl ester | 222.06 | Reactive intermediate |

*Calculated based on molecular formula C₁₂H₁₁NO₂S₂.

Key Research Findings

- Synthetic Flexibility : The methyl ester group in this compound allows straightforward hydrolysis to carboxylic acids for further derivatization, a strategy employed in and for sulfonamido-thiazole synthesis.

- Bioactivity Trends : Bulkier, more hydrophobic substituents (e.g., cyclohexylsulfanyl) enhance cytotoxicity in metal complexes compared to benzylsulfanyl .

- Structural Stability: Electron-withdrawing groups at position 5 (e.g., benzoyl) stabilize the thiazole ring, whereas electron-donating groups (e.g., amino) increase reactivity .

Biological Activity

Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound characterized by its thiazole ring and the presence of a benzylsulfanyl group. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The thiazole moiety is known to interact with various biological targets, including enzymes and receptors, which can modulate biological pathways involved in microbial resistance.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The mechanism of action involves the compound's ability to form hydrogen bonds and engage in π-π interactions, which can affect the activity of various enzymes and receptors. This interaction is crucial for inhibiting the growth of pathogens and could lead to the development of novel antimicrobial agents.

Cytotoxicity and Cancer Research

In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic properties against cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 µM | |

| MCF-7 (Breast Cancer) | 20 µM | |

| A549 (Lung Cancer) | 25 µM |

Case Studies

- Case Study on Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, with an observed MIC value significantly lower than many existing antifungal agents. This positions the compound as a promising candidate for antifungal drug development.

- Case Study on Cancer Cell Apoptosis : In a controlled experiment involving HeLa cells, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are typically employed for Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate, and what are the critical reaction parameters?

The compound can be synthesized via the Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-haloketones or esters. Key steps include:

- Condensation of methyl 2-aminothiazole-4-carboxylate with benzyl mercaptan under basic conditions.

- Optimization of reaction temperature (60–80°C) and solvent (e.g., ethanol or DMF) to enhance yield .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. Which spectroscopic techniques are essential for structural elucidation, and how should data be interpreted?

- NMR : and NMR identify substituents (e.g., benzylsulfanyl group at C5, methyl ester at C4). Aromatic protons appear at δ 7.2–7.4 ppm, while the thiazole ring protons resonate at δ 6.8–8.0 ppm .

- IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and C-S bonds (~650 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peak ([M+H]) validates molecular weight (e.g., 279.35 g/mol for CHNOS).

Q. What preliminary biological assays are recommended to screen for bioactivity?

- Antioxidant Activity : DPPH radical scavenging assay (IC determination) .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria.

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole synthesis be addressed to improve yield?

- Use directing groups (e.g., electron-withdrawing substituents) to control cyclization sites.

- Employ Lawesson’s reagent for selective sulfur incorporation .

- Optimize stoichiometry of benzyl mercaptan to avoid polysubstitution .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., tyrosine kinases) .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms for radical scavenging) .

- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy).

Q. How can contradictory bioactivity data between studies be resolved?

- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).

- Structural Verification : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Comparative Studies : Test analogs (e.g., methyl vs. ethyl esters) to isolate structure-activity relationships .

Q. What advanced crystallographic methods refine the compound’s 3D structure?

- Single-Crystal X-ray Diffraction : Use SHELX for structure solution and refinement. Hydrogen bonding (e.g., C–H···N interactions) stabilizes the crystal lattice .

- Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .

Q. How does the benzylsulfanyl group influence pharmacokinetic properties?

- Lipophilicity : LogP calculations (e.g., ChemDraw) predict enhanced membrane permeability.

- Metabolic Stability : Incubate with liver microsomes to assess oxidative degradation (LC-MS monitoring) .

- Steric Effects : Molecular volume analysis (e.g., PyMOL) evaluates steric hindrance at the thiazole C5 position .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions.

- Analytical Troubleshooting : Pair LC-MS with NMR to resolve co-eluting impurities .

- Safety Protocols : Store in amber vials at –20°C under inert gas to prevent oxidation of the sulfanyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.